molecular formula C16H16N2O4 B5792954 (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

Cat. No.: B5792954
M. Wt: 300.31 g/mol
InChI Key: UEJXYPSAODFFJD-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The compound’s structure features a (Z)-configuration, indicating the specific geometric arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is a highly modular method. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are generally mild and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Eschenmoser coupling reactions. The process is optimized to ensure high yields and purity, often exceeding 70% . The scalability of this method allows for efficient production, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its role in inhibiting certain enzymes, which could lead to the development of new drugs for treating diseases such as cancer and neurodegenerative disorders .

Industry

Industrially, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth . By blocking these enzymes, the compound can modulate cellular functions and potentially treat diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE stands out due to its specific (Z)-configuration and the presence of 3,4-dimethoxybenzoate

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-13-9-8-12(10-14(13)21-2)16(19)22-18-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJXYPSAODFFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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